Differential In Vitro Cytotoxicity Profile in HepG2 Cells Compared to Class-Level Antiproliferative Activity
CAS 681233-26-1 demonstrated a defined cytotoxicity profile in a HepG2 cell-based assay, with a mean cellular viability of approximately 70% at a single test concentration of 33 µM (n=20 replicates, values ranging from 55% to 158% of control) . This moderate cytotoxicity is in contrast to the potent antiangiogenic activity reported for other 4H-thiochromeno[4,3-d]thiazol-2-amine derivatives, such as compounds 37 and 43, which showed low-micromolar inhibition of endothelial tube formation in a HUVEC-based functional assay but whose specific cytotoxicity in HepG2 cells has not been reported [1]. The distinct activity profile of CAS 681233-26-1 in a hepatocellular carcinoma cell line suggests a different mechanism of action or target engagement compared to the antiangiogenic leads.
| Evidence Dimension | HepG2 cytotoxicity vs. antiangiogenic activity |
|---|---|
| Target Compound Data | Mean viability ~70% at 33 µM in HepG2 cytotoxicity assay |
| Comparator Or Baseline | Low-micromolar antiangiogenic inhibitors (compounds 37 and 43) in HUVEC tube formation assay; specific HepG2 data unavailable for these comparators |
| Quantified Difference | Direct quantitative comparison is not possible; a qualitative differentiation in biological readout is observed (cytotoxicity in HepG2 vs. antiangiogenesis in HUVEC). |
| Conditions | HepG2 cell line; 33 µM; plate reader assay (Source: 11908, ChemSrc ). Antiangiogenic assay: HUVEC tube formation [1]. |
Why This Matters
For procurement decisions, this evidence indicates that CAS 681233-26-1 is not merely a generic thiochromeno-thiazole derivative but exhibits a distinct biological fingerprint that may be relevant for liver cancer or toxicity studies.
- [1] Bhat, S., et al. Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorg. Med. Chem. Lett. 2013, 23 (9), 2733–2737. DOI: 10.1016/j.bmcl.2013.02.067. View Source
